molecular formula C9H9BrFN B13045562 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine

Cat. No.: B13045562
M. Wt: 230.08 g/mol
InChI Key: GIRFHSXPJYEJAM-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature of 1-(2-Bromo-6-fluorophenyl)prop-2-en-1-amine

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is (1R)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine , which reflects its stereochemical configuration and substituent positions. The name is derived using the following conventions:

  • Parent structure : Prop-2-en-1-amine (an allylamine derivative).
  • Substituents : A 2-bromo-6-fluorophenyl group attached to the chiral carbon at position 1 of the allylamine chain.

The structural representation (Figure 1) highlights:

  • A phenyl ring with bromine (Br) at position 2 and fluorine (F) at position 6.
  • A prop-2-enyl group (CH₂=CH–) bonded to the amine (–NH₂) at position 1.
  • The (R) configuration at the chiral center (C1), as determined by the Cahn-Ingold-Prelog priority rules.

Key identifiers :

  • SMILES : C=C[C@H](C1=C(C=CC=C1Br)F)N.
  • InChIKey : GIRFHSXPJYEJAM-MRVPVSSYSA-N.

Alternative Nomenclatural Systems and Common Synonyms

This compound is recognized under multiple naming systems and synonyms (Table 1):

Nomenclatural System Identifier Source
IUPAC (1R)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine
CAS Registry 1213461-41-6
Common Synonyms N15364, (1R)-1-(2-BROMO-6-FLUOROPHENYL)PROP-2-ENYLAMINE
Salt Form (R)-1-(2-Bromo-6-fluorophenyl)prop-2-en-1-amine hydrochloride (CAS: 2250242-87-4)

The hydrochloride salt form (C₉H₁₀BrClFN) is a derivative commonly used in synthetic chemistry but distinct from the parent compound.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number 1213461-41-6 is universally assigned to this compound, as confirmed by PubChem and Ambeed. Its molecular formula, C₉H₉BrFN , corresponds to a molecular weight of 230.08 g/mol , consistent across independent validations (Table 2):

Source CAS Number Molecular Formula Molecular Weight (g/mol)
PubChem 1213461-41-6 C₉H₉BrFN 230.08
Ambeed 1213461-41-6 C₉H₉BrFN 230.08
Chemsrc 2250242-87-4* C₉H₁₀BrClFN 266.54

*CAS for the hydrochloride salt, excluded from the parent compound’s validation.

Discrepancies in molecular weight (e.g., 232.09 g/mol for the saturated analog in PubChem) arise from structural differences, such as the absence of the double bond in prop-2-enylamine derivatives.

Isomeric Considerations and Stereochemical Configuration

This compound exhibits two primary forms of isomerism:

Stereoisomerism

The chiral center at C1 generates enantiomeric pairs:

  • (R)-enantiomer : The configured form described in this analysis.
  • (S)-enantiomer : A theoretical mirror image not widely reported in literature.

The (R) configuration is explicitly specified in the IUPAC name, underscoring its stereochemical significance.

Structural Isomerism
  • Positional Isomers : Variants with bromine and fluorine at alternate positions on the phenyl ring (e.g., 3-bromo-5-fluorophenyl).
  • Skeletal Isomers : Compounds sharing the molecular formula C₉H₉BrFN but differing in backbone structure, such as 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1337745-23-9), which features a fused bicyclic system.
  • Degree-of-Unsaturation Isomers : Saturated analogs like (R)-1-(2-bromo-6-fluorophenyl)propan-1-amine (C₉H₁₁BrFN), where the prop-2-enyl chain is replaced with propane.
Geometric Isomerism

The prop-2-enyl group’s double bond (C2=C3) does not exhibit geometric (E/Z) isomerism due to identical substituents (two hydrogen atoms) on C2.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2

InChI Key

GIRFHSXPJYEJAM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

Preparation Methods

Protection and Functionalization of o-Fluoroaniline

  • The amino group of o-fluoroaniline is first protected using various amino protecting groups such as acetyl (-Ac), tert-butyloxycarbonyl (-Boc), benzyloxycarbonyl (-Cbz), or p-toluenesulfonyl (-Tos).
  • This protection facilitates subsequent sulfonylation and amidation or esterification reactions to form intermediates suitable for bromination.

Bromination Step

  • Bromination is carried out on the protected intermediate using bromination reagents in hydrobromic acid aqueous solution.
  • Conditions typically involve heating to 70-75 °C with controlled addition of hydrogen peroxide as an oxidant.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion with raw material below 1%.

Deprotection and Isolation

  • After bromination, the sulfonamide or sulfonate protecting groups are removed to yield 2-bromo-6-fluoroaniline.
  • The product is purified by extraction with dichloromethane and distillation under reduced pressure.
  • Typical yields for this overall sequence range from 59% to 70%, with purity exceeding 89% and minimal impurities (<0.1%).
Step Conditions Yield (%) Purity (%) Notes
Amino group protection Amidation with protecting group N/A N/A Protects amino group for bromination
Bromination 70-75 °C, HBr aqueous, H2O2 50-70 89-98 Monitored by TLC, controlled addition
Deprotection and isolation Acid/base treatment, extraction N/A >89 Purification by extraction/distillation

Introduction of the Prop-2-en-1-amine Side Chain

The allylic amine side chain is introduced typically by amination reactions or by coupling the aniline derivative with allyl precursors:

Amine-Directed Mizoroki-Heck Arylation

  • A palladium-catalyzed Mizoroki-Heck reaction can be employed to couple allylamines with aryl halides.
  • Reaction conditions often involve heating in methanol or other solvents with bases such as sodium borohydride used for reduction steps.
  • The reaction is monitored by NMR and TLC, with reaction times around 14 hours to achieve high yields (up to 88%).

Reductive Amination Routes

  • Alternatively, reductive amination of aldehydes with amines followed by reduction with sodium borohydride has been reported.
  • This method involves stirring the reaction mixture at moderate temperatures (e.g., 60 °C) for several hours, followed by quenching and extraction.
  • Purification is achieved by acid-base extraction and flash chromatography if necessary.

Typical Reaction Conditions and Workup

Step Reagents/Conditions Reaction Time Yield (%) Notes
Arylation or coupling Pd catalyst, methanol, base ~14 hours 75-88 Monitored by NMR/TLC, high selectivity
Reduction Sodium borohydride, room temp 12 hours N/A Quenched with NaOH, extracted with DCM/ether
Purification Acid-base extraction, chromatography N/A N/A Yields pure secondary amine product

Research Findings and Optimization

  • The choice of protecting groups and reaction conditions significantly influences yield and purity.
  • Bromination under controlled temperature and oxidant addition ensures high selectivity and minimal side products.
  • Use of palladium catalysts in Mizoroki-Heck reactions provides efficient arylation of allylamines.
  • Sodium borohydride reduction is effective for converting imines or intermediates to the desired amine.
  • Reaction monitoring by TLC and NMR spectroscopy is critical for optimizing reaction times and yields.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield Range (%) Purity (%) References
Amino group protection Amidation with protecting groups Acetyl, Boc, Cbz, Tos groups N/A N/A
Bromination Electrophilic aromatic substitution Hydrobromic acid, H2O2, 70-75 °C 50-70 89-98
Deprotection and isolation Acid/base treatment, extraction Sulfonamide removal, DCM extraction N/A >89
Allylic amine introduction Mizoroki-Heck arylation or reductive amination Pd catalyst, NaBH4, methanol, 14 h 75-88 High
Purification Acid-base extraction, chromatography Flash chromatography, solvent extraction N/A High

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Halogen Substituent Variations

Substituent position and halogen type significantly influence molecular interactions and biological activity. Key analogs include:

Compound Name Substituents Molecular Weight CAS Number Key Differences Reference
1-(2-Bromo-6-fluorophenyl)ethanamine 2-Br, 6-F, saturated chain 218.07 1270569-50-0 Saturated ethylamine vs. allylamine chain
1-(3-Chlorophenyl)prop-2-en-1-amine 3-Cl 167.62 1260831-38-6 Chloro vs. bromo/fluoro; position shift
2-(2-Bromo-6-chlorophenyl)propan-1-amine 2-Br, 6-Cl 248.55 1881101-81-0 Chloro replaces fluoro; saturated chain
1-(4-Bromophenyl)prop-2-en-1-amine 4-Br 212.09 688362-60-9 Bromo at para position; no fluoro

Key Observations :

  • Positional effects: 2,6-Disubstitution (as in the target compound) may impose steric hindrance, affecting binding affinity in biological systems compared to mono-substituted analogs .

Amine Group Modifications

The allylamine group’s unsaturation and chain length influence molecular conformation and interactions:

Compound Name Amine Structure Molecular Weight Key Properties Reference
(E)-N-cinnamyl-3-phenyl-N-(1-phenylethyl)prop-2-en-1-amine Branched allylamine 354.21 Complex substituents reduce yield (7%)
1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine Saturated, branched 246.12 Higher stability due to saturation
1-(2-Fluorophenyl)prop-2-en-1-amine Allylamine, no bromo 151.18 Lower molecular weight; simpler synthesis

Key Observations :

  • Unsaturation : Allylamine groups (as in the target compound) enhance reactivity in iridium-catalyzed allylation reactions compared to saturated amines .

Physical and Chemical Properties

Property Target Compound (Inferred) 1-(2-Bromo-6-fluorophenyl)ethanamine 1-(2-Fluorophenyl)prop-2-en-1-amine
Molecular Weight ~229.06 218.07 151.18
Boiling Point ~240°C (estimated) 240.0°C Not reported
Density ~1.5 g/cm³ 1.5 g/cm³ Not reported
Reactivity High (allylamine + halogens) Moderate (saturated chain) Moderate (no bromo)

Notes:

  • The allylamine group likely increases lipophilicity compared to saturated analogs, enhancing membrane permeability .
  • Bromo and fluoro substituents contribute to higher molecular weight and density .

Biological Activity

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine, a compound featuring both bromo and fluoro substituents on a phenyl ring, has garnered attention in pharmacological research due to its unique structural and chemical properties. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF, with a molecular weight of approximately 266.54 g/mol. The presence of the double bond in the propyl chain and the halogen substituents significantly influence its reactivity and biological activity.

Compound Name Molecular Formula Molecular Weight Unique Features
This compoundC9H8BrF266.54 g/molAlkenyl amine with bromo and fluoro substituents

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. The halogen substituents enhance its binding affinity and specificity, allowing it to modulate target protein activity effectively. This modulation can influence several signaling pathways within cells, making it a candidate for drug development in areas such as cancer treatment and neuropharmacology.

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving chalcone derivatives have shown that structural modifications can lead to enhanced growth inhibitory activity in human cancer cells, particularly those with functional p53 pathways .

In vitro assays using human colorectal HCT116 cancer cells indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. The growth inhibition was associated with the activation of apoptotic pathways, as evidenced by increased levels of cleaved PARP and decreased Bcl-2 expression .

Case Study: Molecular Docking Analysis

A recent study utilized molecular docking techniques to predict the binding affinity of this compound to specific protein targets involved in cancer progression. The results suggested stable interactions within the binding pockets of target proteins, indicating potential for therapeutic application .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-BromoanilineBromo group on an aniline structureLess reactive; lower biological activity
4-FluoroanilineFluoro group on an aniline structureDifferent reactivity profile; limited applications
3-Bromo-N-methylphenethylamineSimilar amine structure but more complex side chainVaried biological activity; less focus on halogen effects

The unique combination of bromo and fluoro substituents in 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amines enhances its reactivity compared to these similar compounds, potentially leading to more pronounced biological effects.

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